molecular formula C8H14N4 B13305999 2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13305999
M. Wt: 166.22 g/mol
InChI Key: IRFYACCWPUUXHD-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of 2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide can yield the desired triazolopyrimidine compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes . Additionally, it has applications in the pharmaceutical industry for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to various therapeutic effects, depending on the specific enzyme and pathway targeted.

Comparison with Similar Compounds

2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but may differ in their biological activities and therapeutic potential. The uniqueness of this compound lies in its specific substituents and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-ethyl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H14N4/c1-3-7-10-8-9-5-4-6(2)12(8)11-7/h6H,3-5H2,1-2H3,(H,9,10,11)

InChI Key

IRFYACCWPUUXHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=N1)C

Origin of Product

United States

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